

Application Notes: 10074-G5, a Small Molecule Inhibitor of c-Myc

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Compound of Interest		
Compound Name:	10074-G5	
Cat. No.:	B1663895	Get Quote

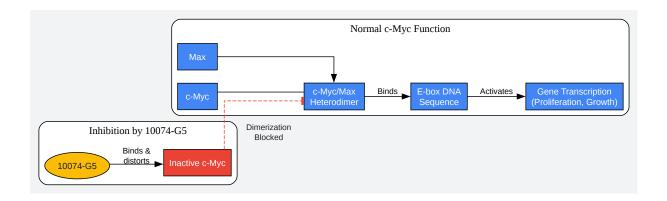
Introduction

10074-G5 is a cell-permeable small molecule that effectively inhibits the transcriptional activity of the c-Myc oncoprotein.[1][2] Overexpression and dysregulation of c-Myc are associated with a wide variety of human cancers, making it a critical target for therapeutic development.[3] **10074-G5** functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[4][5] This interaction prevents the essential heterodimerization of c-Myc with its partner protein, Max, a necessary step for c-Myc to bind to DNA and activate the transcription of target genes involved in cell proliferation, metabolism, and apoptosis.[1][3]

Mechanism of Action

The primary mechanism of **10074-G5** is the disruption of the c-Myc/Max protein-protein interaction.[4][6] It binds to a region of the c-Myc monomer (specifically Arg363-Ile381) with a dissociation constant (Kd) of 2.8 μ M, distorting its structure.[3][4][5][7] This conformational change inhibits the formation of the functional c-Myc/Max heterodimer.[4][5] Consequently, the downstream transcriptional activation of c-Myc target genes is suppressed. Studies in Daudi Burkitt's lymphoma cells, which overexpress c-Myc, have shown that treatment with 10 μ M **10074-G5** inhibits c-Myc/Max dimerization by approximately 75% within 4 hours, an effect that is sustained for up to 24 hours.[4][8] Furthermore, a 24-hour exposure to 10 μ M **10074-G5** can lead to a 40% decrease in total c-Myc protein expression.[4][6][8]





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Caption: Mechanism of **10074-G5** inhibiting c-Myc/Max dimerization and gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and effective concentrations of **10074-G5** derived from various in vitro studies.

Table 1: Binding Affinity and Dimerization Inhibition

Parameter	Value	Description	Reference
Kd (c-Myc)	2.8 μΜ	Dissociation constant for binding to the bHLH-ZIP domain of c-Myc.	[4][5]
IC50 (c-Myc/Max)	146 μΜ	Concentration required to inhibit 50% of c-Myc/Max heterodimer formation in vitro.	[4][5][7]

| Kd (N-Myc) | 19.2 μM | Dissociation constant for binding to the bHLH-ZIP domain of N-Myc. | [5] |



Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line	Cell Type	IC50 Value (μM)	Incubation Time	Reference
Daudi	Burkitt's Lymphoma	15.6 ± 1.5	72 h	[1][8]
HL-60	Promyelocytic Leukemia	13.5 ± 2.1	72 h	[1][5][8]

| Kelly | Neuroblastoma | 22.5 | Not Specified |[5] |

Table 3: Recommended Working Concentrations for Cell-Based Assays

Assay	Cell Line	Concentrati on	Incubation Time	Observed Effect	Reference
Dimerization Inhibition	Daudi	10 μΜ	4 - 24 h	~75% inhibition of c-Myc/Max dimerizatio n.	[4][8]
Protein Expression	Daudi	10 μΜ	24 h	~40% decrease in total c-Myc protein levels.	[4][6][8]

| Cytotoxicity (MTT) | Daudi, HL-60 | 1 - 100 μ M | 72 h | Determination of IC50 values. |[7][8] |

Experimental Protocols

Protocol 1: Preparation of 10074-G5 Stock Solution

10074-G5 has limited aqueous solubility and requires an organic solvent for creating a concentrated stock solution.



Materials:

- 10074-G5 powder (MW: 332.31 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

Procedure:

- Prepare a 10 mM stock solution by dissolving 3.32 mg of 10074-G5 powder in 1 mL of DMSO.
- Vortex or sonicate gently until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 20 μ L) to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[7]
- When preparing working concentrations, dilute the stock solution directly into the cell culture medium. The final DMSO concentration should be kept low (typically ≤0.3%) to avoid solvent-induced cytotoxicity.[8]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of **10074-G5** on cancer cell lines.

Materials:

- Daudi or HL-60 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- 10074-G5 stock solution (10 mM in DMSO)





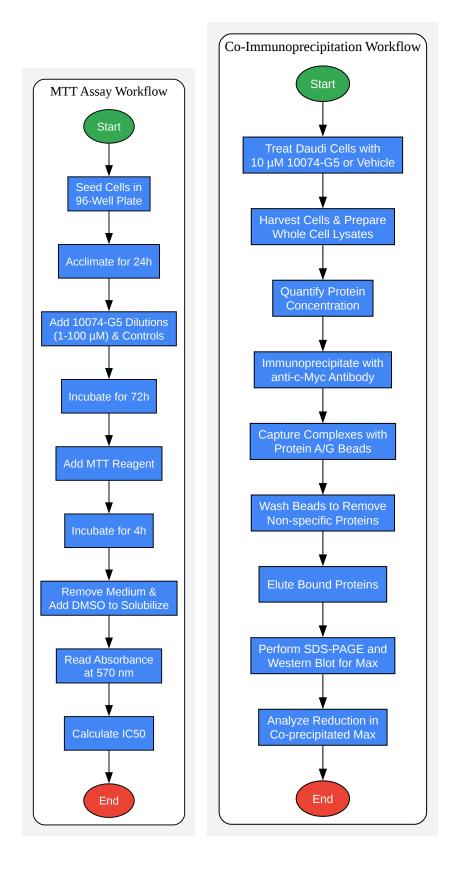


- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed cells in a 96-well plate. For suspension cells like Daudi and HL-60, typical densities are 1 x 10⁵ cells/well and 5 x 10⁴ cells/well, respectively.[8] Allow cells to acclimate for 24 hours.
- Compound Treatment: Prepare serial dilutions of 10074-G5 in complete culture medium.
 Final concentrations should typically range from 1 μM to 100 μM.[7][8] Add the diluted compound to the wells. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.3%).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 50 μL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.[7]
- Formazan Solubilization: Carefully remove the medium. For suspension cells, this may involve centrifugation of the plate. Add 100 μL of DMSO to each well to dissolve the formazan crystals.[7]
- Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.





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